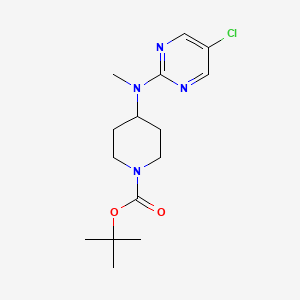
3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects through the modulation of various cellular pathways. The compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. The compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, the compound has been shown to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound also inhibits the migration and invasion of cancer cells by modulating the expression of various genes involved in these processes. Additionally, the compound exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. The compound has also been shown to reduce oxidative stress and prevent neuronal damage, suggesting its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. The compound also exhibits potent pharmacological activity at relatively low concentrations, making it a cost-effective option for research. However, the compound has some limitations in lab experiments. The compound has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, the compound has not been extensively studied in vivo, limiting its potential for clinical applications.
Future Directions
There are several future directions for the research on 3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide. One potential direction is to investigate the compound's potential as a combination therapy with other anticancer drugs. The compound has been shown to exhibit synergistic effects with other anticancer drugs, suggesting its potential as a combination therapy. Another potential direction is to investigate the compound's potential as a neuroprotective agent in various neurodegenerative disorders. Additionally, further studies are needed to investigate the compound's pharmacokinetics and toxicity in vivo, which is essential for its clinical development.
Synthesis Methods
The synthesis of 3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide involves the reaction of 4-fluorobenzenethiol with 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine in the presence of propionyl chloride. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of the desired compound. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
3-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown potential as a neuroprotective agent by reducing oxidative stress and preventing neuronal damage.
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-24-14-4-2-3-12(11-14)17-21-22-18(25-17)20-16(23)9-10-26-15-7-5-13(19)6-8-15/h2-8,11H,9-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVQHAPKWVPVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2787346.png)
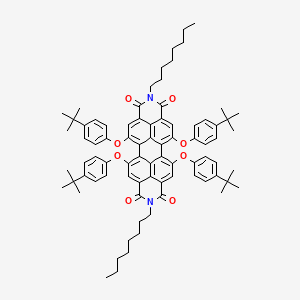
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2787350.png)

![2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2787353.png)
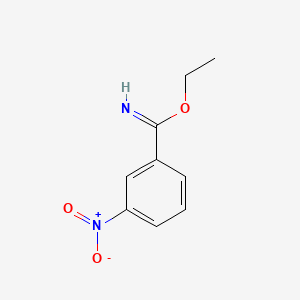
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2787356.png)

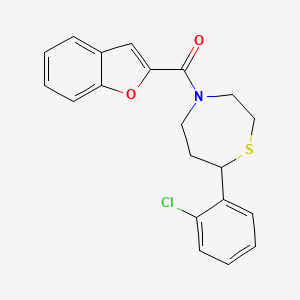
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B2787362.png)
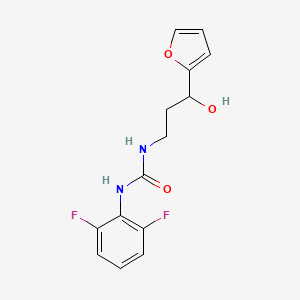
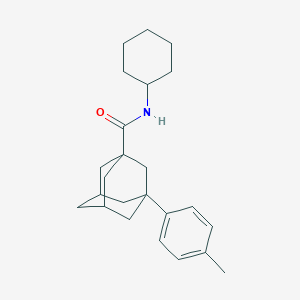
![2-cyclopentyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2787368.png)
